Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate
Overview
Description
Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable diene.
Substitution Reactions:
Acetylation and Esterification: The acetylation of the amino group and the esterification of the carboxyl group are carried out using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(phenyl)acetyl]amino}thiophene-3-carboxylate
- Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(benzyl)acetyl]amino}thiophene-3-carboxylate
Uniqueness
Methyl 4-[4-(butan-2-yl)phenyl]-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxylate is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This group may enhance the compound’s binding affinity to certain molecular targets or improve its solubility and stability.
Properties
IUPAC Name |
methyl 4-(4-butan-2-ylphenyl)-2-[(2-naphthalen-2-yloxyacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c1-4-18(2)19-9-11-21(12-10-19)24-17-34-27(26(24)28(31)32-3)29-25(30)16-33-23-14-13-20-7-5-6-8-22(20)15-23/h5-15,17-18H,4,16H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYYUTWNAAONPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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